molecular formula C11H17N5 B1479224 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 2098133-59-4

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No. B1479224
CAS RN: 2098133-59-4
M. Wt: 219.29 g/mol
InChI Key: LFDMAIDAQZTORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine, also known as 4-A6P, is an important heterocyclic compound with potential applications in the field of medicinal chemistry. It is a member of the azetidine family and is composed of a six-membered pyrimidine ring and an azetidine ring. 4-A6P is of particular interest due to its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. In addition, 4-A6P has been studied for its potential to act as a ligand for the serotonin receptor, which plays a role in the regulation of mood and behavior.

Scientific Research Applications

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine has potential applications in the field of medicinal chemistry. It has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. In addition, 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine has been studied for its potential to act as a ligand for the serotonin receptor, which plays a role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine in laboratory experiments include its relatively simple synthesis process and its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). In addition, 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine has been shown to bind to the serotonin receptor, which could be useful for studying the regulation of mood and behavior.
The limitations of using 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine in laboratory experiments include its relatively low solubility in water and its potential toxicity due to its inhibition of AChE. In addition, the mechanism of action of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine is not yet fully understood, which could limit its usefulness in certain experiments.

Future Directions

For research on 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of medicinal chemistry. In addition, further research is needed to investigate the potential toxicity of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine and to develop methods for its safe and effective use in laboratory experiments. Finally, further research is needed to investigate the potential of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine as a ligand for other receptors and its potential uses in drug design.

properties

IUPAC Name

4-(azetidin-1-yl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMAIDAQZTORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Reactant of Route 6
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.